molecular formula C9H11NaO3S B6183589 sodium (2-ethylphenyl)methanesulfonate CAS No. 2624119-41-9

sodium (2-ethylphenyl)methanesulfonate

Cat. No.: B6183589
CAS No.: 2624119-41-9
M. Wt: 222.2
InChI Key:
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Description

Sodium (2-ethylphenyl)methanesulfonate is an organic compound with the molecular formula C9H11NaO3S. It is a sodium salt of methanesulfonic acid, where the sulfonate group is attached to a 2-ethylphenyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium (2-ethylphenyl)methanesulfonate typically involves the sulfonation of 2-ethylphenyl compounds with methanesulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the direct dissolution of 2-ethylphenyl compounds in an aqueous solution of methanesulfonic acid, followed by the addition of sodium hydroxide to neutralize the acid and form the sodium salt .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethyl group may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.

    Substitution: It is involved in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols are commonly employed.

Major Products:

Scientific Research Applications

Sodium (2-ethylphenyl)methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (2-ethylphenyl)methanesulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various nucleophiles, leading to the formation of sulfonate esters or other derivatives. This interaction is facilitated by the electrophilic nature of the sulfonate group, which makes it reactive towards nucleophiles .

Comparison with Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar sulfonating properties.

    Ethyl methanesulfonate: Another sulfonate compound with an ethyl group, used in similar applications.

    Sodium methanesulfonate: A sodium salt of methanesulfonic acid, used in various industrial processes.

Uniqueness: Sodium (2-ethylphenyl)methanesulfonate is unique due to the presence of the 2-ethylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in reactions where the phenyl group can participate in additional interactions or provide steric hindrance .

Properties

CAS No.

2624119-41-9

Molecular Formula

C9H11NaO3S

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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